molecular formula C9H14F2O3 B1477844 2-(4,4-Difluoro-1-hydroxycyclohexyl)propanoic acid CAS No. 1809444-93-6

2-(4,4-Difluoro-1-hydroxycyclohexyl)propanoic acid

Cat. No. B1477844
CAS RN: 1809444-93-6
M. Wt: 208.2 g/mol
InChI Key: GCQVSKXUWIRHDM-UHFFFAOYSA-N
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Description

2-(4,4-Difluoro-1-hydroxycyclohexyl)propanoic acid, also known as 4,4-Difluoro-1-hydroxycyclohexylpropanoic acid or DFPHPA, is a cyclic organic compound with a molecular formula of C6H10F2O3. It is a white crystalline solid with a melting point of 186 °C and a boiling point of 320 °C. It is insoluble in water but soluble in most organic solvents. DFPHPA is a versatile molecule that has been used in a variety of applications, such as synthesis, scientific research, and lab experiments.

Mechanism of Action

DFPHPA is a cyclic organic compound that is capable of forming hydrogen bonds with other molecules. This allows it to act as a catalyst for the synthesis of other organic compounds. Additionally, it can act as a proton donor, allowing it to act as a reagent for the synthesis of other organic compounds.
Biochemical and Physiological Effects
DFPHPA has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, a group of hormones that regulate inflammation. Additionally, it has been found to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, a group of hormones that regulate inflammation.

Advantages and Limitations for Lab Experiments

DFPHPA has a number of advantages for use in lab experiments. It is relatively inexpensive and can be easily synthesized from readily available starting materials. Additionally, it is a versatile molecule that can be used in a variety of applications. However, it is important to note that it is not soluble in water, so it must be used in an organic solvent.

Future Directions

There are a number of potential future directions for the use of DFPHPA. It could be used in the synthesis of novel pharmaceuticals, as a reagent for the synthesis of peptides, or as a catalyst for the synthesis of polymers. Additionally, it could be used in the synthesis of novel organic compounds or as a reagent for the synthesis of peptidomimetics. Finally, it could be used in the development of new methods for the synthesis of organic compounds or as a reagent for the synthesis of novel drugs.

Scientific Research Applications

DFPHPA is a versatile molecule that has been used in a variety of scientific research applications, including as a reagent for the synthesis of other organic compounds, as a catalyst for the synthesis of polymers, and as a pharmaceutical intermediate. It has also been used in the synthesis of β-lactam antibiotics, as a reagent for the synthesis of peptides, and as a reagent for the synthesis of peptidomimetics.

properties

IUPAC Name

2-(4,4-difluoro-1-hydroxycyclohexyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O3/c1-6(7(12)13)8(14)2-4-9(10,11)5-3-8/h6,14H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQVSKXUWIRHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C1(CCC(CC1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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